An In-depth Technical Guide to the Chemical Structure of Surfactin C1
An In-depth Technical Guide to the Chemical Structure of Surfactin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surfactin (B1297464) is a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis. It is renowned for its exceptional surface activity and a wide range of biological functions, including antimicrobial, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure of Surfactin, with a particular focus on clarifying the nomenclature, especially concerning "Surfactin C1". This document details the structural isoforms, presents key quantitative data, outlines experimental protocols for its characterization, and illustrates its mechanism of action through a signaling pathway diagram.
Chemical Structure of Surfactin
Surfactin is a cyclic lipopeptide comprising a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain. The cyclization is achieved through a lactone bond between the carboxyl group of the C-terminal amino acid and the hydroxyl group of the fatty acid.[1]
Core Heptapeptide Sequence: The most common amino acid sequence in the peptide ring is L-Glutamic acid - L-Leucine - D-Leucine - L-Valine - L-Aspartic acid - D-Leucine - L-Leucine.[1]
Fatty Acid Chain: The length of the β-hydroxy fatty acid chain typically varies from 13 to 15 carbon atoms (C13-C15).[2] The fatty acid can exist in different isomeric forms: normal (n-), iso- (branched at the penultimate carbon), and anteiso- (branched at the antepenultimate carbon).
Clarification of "Surfactin C1" Nomenclature
The term "Surfactin C1" is not a universally standardized nomenclature. The "C" in surfactin designations generally refers to the carbon number of the fatty acid chain. The subsequent number or letter can denote a specific isomer or be part of a strain-specific naming convention. For instance, research on Bacillus subtilis C-1 identified a mixture of surfactin isoforms.[3] PubChem lists "Surfactin C" as a cyclodepsipeptide with an N-[(3R)-3-hydroxy-13-methyltetradecanoyl] fatty acid, which corresponds to an iso-C15 fatty acid chain.[4] Given this ambiguity, this guide will focus on the well-characterized isoforms based on fatty acid chain length (C13, C14, and C15) and their isomeric forms.
Structures of Common Surfactin Isoforms
The general structure of surfactin is presented below, followed by the structures of the common fatty acid variants.
The variability in the fatty acid component gives rise to a family of surfactin isoforms. The structures of the C13, C14, and C15 fatty acid chains in their normal, iso, and anteiso forms are detailed in the table below.
| Fatty Acid Chain Length | Normal (n-) | Iso- | Anteiso- |
| C13 | CH₃(CH₂)₉CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₈CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₇CH(OH)CH₂COOH |
| C14 | CH₃(CH₂)₁₀CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₉CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₈CH(OH)CH₂COOH |
| C15 | CH₃(CH₂)₁₁CH(OH)CH₂COOH | (CH₃)₂CH(CH₂)₁₀CH(OH)CH₂COOH | CH₃CH₂CH(CH₃)(CH₂)₉CH(OH)CH₂COOH |
Data Presentation
Physicochemical Properties of Surfactin Isoforms
The physicochemical properties of surfactin isoforms vary with the length and branching of the fatty acid chain.
| Property | Surfactin C13 | Surfactin C14 | Surfactin C15 | Reference |
| Molecular Weight (Da) | 1007.6 | 1021.6 | 1035.7 | [5] |
| Critical Micelle Concentration (CMC) (µM) | ~25 | ~15 | ~9.4-10 | [6] |
| Surface Tension at CMC (mN/m) | ~27-30 | ~27-29 | ~27-28 | [1] |
Biological Activity of Surfactin Isoforms
The biological activity of surfactin is also influenced by its structure. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of different surfactin isoforms against a human breast cancer cell line (MCF-7).
| Surfactin Isoform | IC₅₀ (µM) against MCF-7 cells (24h) | Reference |
| Surfactin (mixed isoforms) | 9.65 | [5] |
| C15 Surfactin-like lipopeptide | 29 | [6] |
Experimental Protocols
Mass Spectrometry for Surfactin Characterization
Mass spectrometry is a primary tool for identifying and characterizing surfactin isoforms.
Protocol: MALDI-TOF Mass Spectrometry
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Sample Preparation:
-
Culture Bacillus subtilis in a suitable medium for surfactin production.
-
Extract the lipopeptides from the cell-free supernatant by acid precipitation (adjusting pH to 2.0 with HCl) followed by solvent extraction with ethyl acetate.
-
Dry the organic extract and redissolve in methanol.
-
For MALDI-TOF analysis, mix the sample solution (1 µL) with a matrix solution (1 µL) on the target plate. A common matrix is α-cyano-4-hydroxycinnamic acid (HCCA) dissolved in a mixture of acetonitrile (B52724) and water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).[7]
-
Allow the mixture to air-dry to form crystals.
-
-
Instrumentation and Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Set the laser intensity slightly above the ionization threshold for the matrix.
-
Acquire mass spectra in the m/z range of 900-1200.
-
Calibrate the instrument using a standard peptide mixture.
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated molecules [M+H]⁺ and their sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
-
The mass difference between adjacent major peaks is typically 14 Da, corresponding to a -CH₂- group difference in the fatty acid chain.
-
Protocol: ESI-MS/MS for Structural Elucidation
-
Sample Preparation:
-
Purify the surfactin isoforms using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% formic acid).[8]
-
Collect the fractions corresponding to different isoforms.
-
-
Instrumentation and Data Acquisition:
-
Infuse the purified fractions into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Acquire full scan mass spectra in positive ion mode to identify the precursor ions.
-
Perform MS/MS analysis on the selected precursor ions using collision-induced dissociation (CID). The collision energy should be optimized to obtain informative fragment ions.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to determine the amino acid sequence of the peptide ring and the structure of the fatty acid chain.
-
Characteristic fragment ions arise from the cleavage of the peptide bonds and the loss of the fatty acid chain.
-
NMR Spectroscopy for Structural Determination
NMR spectroscopy is essential for the complete structural elucidation of surfactin, including the stereochemistry of the amino acids.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a purified surfactin isoform (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture). The choice of solvent is critical as it can affect the conformation of the molecule.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a 1D ¹H NMR spectrum to assess the overall quality of the sample and identify the proton signals.
-
Acquire 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the peptide and connecting it to the fatty acid.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D conformation of the molecule.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign the proton and carbon signals for each amino acid residue and the fatty acid chain by analyzing the correlations in the 2D spectra.
-
Use the NOESY/ROESY data to generate distance restraints for molecular modeling to determine the 3D structure.
-
Mandatory Visualization
Surfactin-Induced Apoptosis Signaling Pathway
Surfactin has been shown to induce apoptosis in various cancer cell lines. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death.[3][10]
This diagram illustrates that surfactin disrupts the cell membrane, leading to an increase in reactive oxygen species (ROS). ROS then activates the JNK signaling pathway, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]
- 3. Surfactin induces apoptosis in human breast cancer MCF-7 cells through a ROS/JNK-mediated mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and Characterization of Surfactin Isoforms Produced by Bacillus subtilis OKB 105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
